3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group, a thiazole ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the pathways and understand the downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form 2-(4-methoxyphenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to introduce the ethyl linker.
Amidation: Finally, the intermediate is reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation over palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.
Substitution: Sodium hydride, dimethylformamide, room temperature to reflux.
Major Products
Oxidation: 3-hydroxy-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.
Reduction: 3-amino-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.
Substitution: 3-(substituted)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The thiazole ring is known for its bioactivity, making these compounds interesting for drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the methoxyphenyl and thiazole groups contributes to its pharmacological properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-{2-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a methyl group instead of a methoxy group.
3-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-chloro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and chemical behaviors, which are valuable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17-7-5-13(6-8-17)19-22-16(12-25-19)9-10-21-18(23)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICFXVCKCNGKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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